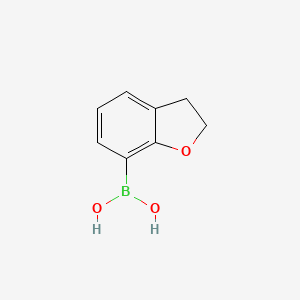

(2,3-Dihydrobenzofuran-7-yl)boronic acid

説明

Significance of Boronic Acids in Enabling Diverse Chemical Transformations

Boronic acids, particularly arylboronic acids, are organic compounds containing a carbon-boron bond with two hydroxyl groups attached to the boron atom. vt.edu Their significance is most prominently demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, a process instrumental in synthesizing a vast array of complex molecules, including biaryls. nih.govyoutube.com The reaction is valued for its mild conditions and high tolerance for various functional groups. youtube.com Beyond the Suzuki-Miyaura reaction, boronic acids are utilized in other significant transformations such as Chan-Lam amination and Brown oxidation, underscoring their versatility. researchgate.net The utility of these compounds is so profound that the Suzuki-Miyaura coupling alone accounts for a significant percentage of all processes run by the pharmaceutical sector. researchgate.net

The Dihydrobenzofuran Scaffold in Medicinal and Organic Chemistry

The 2,3-dihydrobenzofuran (B1216630) scaffold is a heterocyclic motif of high value found in a multitude of natural products, pharmaceuticals, and other biologically active compounds. nih.govbohrium.comacs.org This structural unit is a core component in approved drugs and compounds exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govbohrium.comresearchgate.net For instance, derivatives of this scaffold have been investigated as potent anti-inflammatory agents by inhibiting cyclooxygenase-2 (COX-2) and as potential anticancer agents in human colorectal adenocarcinoma cell lines. nih.govnih.gov The interest in 2,3-dihydrobenzofurans is continually growing due to their demonstrated therapeutic potential and their presence in complex natural products like Rocaglamide and Furaquinocin A. researchgate.net

Research Landscape and Strategic Importance of (2,3-Dihydrobenzofuran-7-yl)boronic acid

This compound is a specialized reagent that strategically combines the reactive utility of the boronic acid functional group with the privileged 2,3-dihydrobenzofuran scaffold. This positions it as a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. chemimpex.com Its primary application is as a coupling partner in Suzuki-Miyaura reactions, allowing for the direct installation of the dihydrobenzofuran moiety onto other molecular frameworks. chemimpex.com This is particularly important in drug discovery, where the unique structural and electronic properties of the dihydrobenzofuran ring can be leveraged to design novel therapeutic agents. Research has specifically utilized this compound in the development of targeted therapies, including inhibitors for enzymes like poly(ADP-ribose)polymerase-1 (PARP-1), which is significant in oncology. chemimpex.comnih.gov The ability to create novel derivatives from this starting material makes it a key compound for researchers aiming to develop new molecules with specific biological activities. chemimpex.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 685514-61-8 |

| Molecular Formula | C₈H₉BO₃ |

| Molecular Weight | 163.97 g/mol |

| IUPAC Name | (2,3-dihydro-1-benzofuran-7-yl)boronic acid |

Application in the Synthesis of PARP-1 Inhibitors

Detailed research has demonstrated the strategic use of the this compound scaffold in creating potent enzyme inhibitors. A notable study focused on the synthesis of novel 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair and a target in cancer therapy. nih.gov

The initial lead compound, a 2,3-dihydrobenzofuran-7-carboxamide, showed moderate inhibitory activity. nih.gov By modifying this core structure—a process facilitated by having a versatile scaffold—researchers were able to significantly enhance potency. The introduction of substituted benzylidene groups at the 2-position of the dihydrobenzofuran ring led to a substantial improvement in inhibition. nih.gov

| Compound Type | Modification | IC₅₀ (μM) | Fold Improvement (vs. Lead) |

| Lead Compound 3 | 2,3-dihydrobenzofuran-7-carboxamide | 9.45 | - |

| Derivative 58 | 3',4'-dihydroxybenzylidene at 2-position | 0.531 | ~30x |

| Derivative Series (66-73) | Heterocycles on benzylidene moiety | 0.079 - 0.718 | Significant |

Data sourced from a study on novel PARP-1 inhibitors. nih.gov

This research highlights the strategic importance of the (2,3-dihydrobenzofuran-7-yl) moiety. The core structure provides a rigid and synthetically accessible framework that allows for systematic modifications, leading to the discovery of highly potent and selective enzyme inhibitors. nih.gov

特性

IUPAC Name |

2,3-dihydro-1-benzofuran-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOYUFYZFXCQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)CCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586048 | |

| Record name | 2,3-Dihydro-1-benzofuran-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685514-61-8 | |

| Record name | 2,3-Dihydro-1-benzofuran-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dihydro-1-benzofuran-7-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dihydrobenzofuran 7 Yl Boronic Acid

Conventional Approaches for Boron Installation

Traditional methods for introducing a boronic acid group onto an aromatic ring rely on the creation of a nucleophilic organometallic species at the desired position, which is then quenched with an electrophilic boron source, or through the transition-metal-catalyzed coupling of a halogenated precursor.

Directed Ortho-Metalation and Subsequent Boronation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of 2,3-dihydrobenzofuran (B1216630), the endocyclic ether oxygen atom can act as a directed metalation group (DMG). The DMG coordinates to a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), facilitating the deprotonation of the proximal C-H bond at the C7 position. This process generates a thermodynamically stable aryllithium intermediate.

The subsequent step involves quenching this in situ-generated organolithium species with an electrophilic boron reagent. Trialkyl borates, most commonly trimethyl borate (B1201080) (B(OMe)₃) or triisopropyl borate (B(OiPr)₃), are typically employed for this purpose. The aryllithium attacks the electrophilic boron center to form a borate complex. Acidic workup then hydrolyzes the borate ester to yield the final (2,3-Dihydrobenzofuran-7-yl)boronic acid. The entire sequence is often performed as a one-pot procedure.

| Step | Reagent | Temperature | Purpose |

| Metalation | s-BuLi / TMEDA | -78 °C to 0 °C | Regioselective deprotonation at C7 |

| Boronation | Triisopropyl borate | -78 °C | Trapping of the aryllithium |

| Hydrolysis | Aqueous Acid (e.g., HCl) | Room Temperature | Conversion of borate ester to boronic acid |

Palladium-Catalyzed Borylation of Halogenated Precursors

The Miyaura borylation is a cornerstone of modern organic synthesis, providing a reliable route to arylboronic esters from aryl halides. organic-chemistry.org This method involves the palladium-catalyzed cross-coupling of a halogenated precursor, such as 7-bromo-2,3-dihydrobenzofuran (B1291467), with a diboron (B99234) reagent.

The most commonly used diboron reagent is bis(pinacolato)diboron (B136004) (B₂pin₂). The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the diboron reagent, a step often facilitated by a base like potassium acetate (B1210297) (KOAc). Reductive elimination from the resulting palladium intermediate furnishes the desired arylboronate ester and regenerates the Pd(0) catalyst. The resulting pinacol (B44631) ester can then be hydrolyzed to the boronic acid if required. This method is valued for its broad functional group tolerance and mild reaction conditions. organic-chemistry.orgharvard.edu

A typical reaction setup is detailed in the table below:

| Component | Example | Role |

| Substrate | 7-Bromo-2,3-dihydrobenzofuran | Aryl halide source |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boronate moiety |

| Catalyst | Pd(dppf)Cl₂ | Facilitates the cross-coupling |

| Base | Potassium Acetate (KOAc) | Activates the diboron reagent |

| Solvent | Dioxane or Toluene | Reaction medium |

Lithiation-Boronation Sequences

Distinct from DoM, lithiation-boronation can also proceed via a lithium-halogen exchange reaction. This method is particularly effective when starting with a 7-halo-2,3-dihydrobenzofuran, typically the bromo or iodo derivative. The reaction with a strong organolithium reagent, such as tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) results in a rapid and often quantitative exchange of the halogen atom for a lithium atom.

This lithium-halogen exchange is kinetically controlled and provides the same aryllithium intermediate as the DoM pathway. harvard.edu The subsequent steps are identical: the aryllithium is trapped with a trialkyl borate, followed by acidic hydrolysis to afford this compound. This method is advantageous when the required halogenated precursor is readily accessible and avoids the potentially competing deprotonation at other sites.

Advanced Strategies for Synthesis

Recent advancements in synthetic methodology offer more direct and potentially more efficient routes to arylboronic acids, focusing on C-H activation and scalable flow-chemistry protocols.

C-H Activation and Borylation of Dihydrobenzofuran Derivatives

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct conversion of C-H bonds into C-B bonds, bypassing the need for pre-functionalized substrates like organohalides. researchgate.net Iridium- and rhodium-based catalysts are most prominent in this field.

For undirected C-H borylation of 2,3-dihydrobenzofuran, the regioselectivity is primarily governed by steric factors. researchgate.netnih.gov Research on the related benzofuran (B130515) scaffold has shown that iridium-catalyzed borylation overwhelmingly favors the least sterically hindered C2 position. researchgate.netresearchgate.net By analogy, direct borylation of unsubstituted 2,3-dihydrobenzofuran would be expected to yield the 2-borylated product, not the desired 7-isomer.

To achieve borylation at the C7 position via C-H activation, a directing group strategy is necessary. rsc.org A directing group installed elsewhere on the 2,3-dihydrobenzofuran molecule can coordinate to the metal catalyst and guide the C-H activation to a specific ortho-position. For instance, a directing group at the C6 or C8 (if available) position could potentially direct borylation to C7. While specific examples for the C7-borylation of 2,3-dihydrobenzofuran using this method are not widely reported, the principle of directed C-H borylation is well-established for a variety of aromatic and heterocyclic systems. rsc.orgresearchgate.net

Hypothetical Directed C-H Borylation:

| Component | Description |

| Substrate | 2,3-Dihydrobenzofuran with a directing group (e.g., amide at C6) |

| Catalyst | [Ir(OMe)(cod)]₂ / dtbpy |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |

| Expected Outcome | Regioselective borylation at the C7 position |

Flow Chemistry Protocols for Scalable Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of organoboron compounds, particularly for reactions involving highly reactive organolithium intermediates. organic-chemistry.orgnih.gov The lithium-halogen exchange route to this compound is exceptionally well-suited to a flow protocol.

In a typical setup, a solution of 7-bromo-2,3-dihydrobenzofuran in a suitable solvent like tetrahydrofuran (B95107) (THF) and a solution of an organolithium reagent (e.g., n-BuLi in hexanes) are continuously pumped from separate reservoirs. organic-chemistry.org They are combined at a T-mixer, initiating a rapid lithium-halogen exchange within a temperature-controlled reactor coil. okayama-u.ac.jp The residence time in this coil is precisely controlled (often on the order of seconds) to ensure complete formation of the aryllithium while minimizing side reactions. organic-chemistry.orgacs.org

Downstream, a third stream containing the electrophilic boron source (e.g., triisopropyl borate in THF) is introduced at another T-mixer. The subsequent borylation reaction is also extremely fast. The product stream can then be collected for batch workup or directed into a subsequent in-line quenching and extraction unit. This technology enables safer handling of pyrophoric reagents, superior control over reaction exotherms, and remarkable throughput, making it ideal for the scalable synthesis of the target boronic acid. organic-chemistry.orgacs.org

| Parameter | Advantage in Flow Chemistry |

| Reaction Time | Precisely controlled, typically <1 minute |

| Temperature | Excellent heat exchange prevents hotspots |

| Safety | Small reaction volumes minimize risk of handling organolithiums |

| Scalability | High throughput achieved by continuous operation |

| Purity | Minimized side reactions lead to cleaner product streams |

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. Key considerations include maximizing atom economy, employing catalytic methods, and minimizing hazardous waste.

One of the primary green advantages in synthesizing boronic acids is that the eventual metabolic byproduct is boric acid, which is considered a "green compound" that can be eliminated by the body. mdpi.com Synthetic approaches are evolving to align with these principles:

Catalytic Borylation: Transition-metal-catalyzed reactions, particularly those using iridium or palladium, are central to modern synthetic routes. nih.govmsu.edu These catalytic methods are preferred over stoichiometric reagents as they reduce waste and often operate under milder conditions. Iridium-catalyzed C-H borylation represents a particularly atom-economical approach, as it allows for the direct conversion of a C-H bond to a C-B bond, avoiding the need for pre-functionalized substrates like aryl halides. msu.educsic.es

Atom Economy: Direct C-H activation/functionalization strategies offer a significant improvement in atom economy. csic.es By bypassing the steps of halogenation and subsequent metal-halogen exchange, these methods reduce the number of synthetic steps and the amount of waste generated.

Solvent and Reagent Choice: While many traditional organic syntheses rely on hazardous solvents, ongoing research aims to replace them with greener alternatives. Moreover, developing metal-free catalytic systems is another area of interest to avoid residual heavy metal contamination in the final products. nih.gov

The table below summarizes how green chemistry principles can be applied to the synthesis of aryl boronic acids.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing syntheses to minimize waste, such as using C-H activation to avoid halogenation and dehalogenation steps. |

| Atom Economy | Employing direct C-H borylation to incorporate all atoms from the diboron reagent into the product or other useful compounds. csic.es |

| Less Hazardous Synthesis | Using less toxic reagents and avoiding heavy metals where possible; the final boronic acid degrades to non-toxic boric acid. mdpi.com |

| Catalysis | Utilizing catalytic amounts of transition metals like iridium or palladium instead of stoichiometric reagents to increase efficiency and reduce waste. nih.govmsu.edu |

Synthesis of Key Precursors for this compound

The synthesis of the target boronic acid typically relies on the availability of a suitably functionalized precursor at the 7-position of the 2,3-dihydrobenzofuran scaffold. The most common and versatile precursors are 7-halogenated 2,3-dihydrobenzofurans, particularly the bromo and iodo derivatives. These halo-substituted compounds serve as key intermediates for introducing the boronic acid group via well-established organometallic methodologies.

Alternatively, modern approaches can bypass halogenated intermediates altogether by utilizing the unfunctionalized 2,3-dihydrobenzofuran as a direct precursor in C-H activation/borylation reactions, although this presents significant challenges in controlling the position of functionalization. csic.es

Preparation of 7-Halogenated 2,3-Dihydrobenzofurans

Achieving regioselective halogenation at the 7-position of the 2,3-dihydrobenzofuran ring is a non-trivial synthetic challenge. The ether oxygen of the dihydrobenzofuran ring is an activating, ortho-, para-directing group, which favors electrophilic substitution at the C5 (para) and C7 (ortho) positions. However, the C7 position is sterically hindered, often leading to mixtures of isomers with the C5-halogenated product predominating in typical electrophilic aromatic substitution reactions.

To overcome this, directed ortho-metalation (DoM) strategies can be employed. This involves introducing a directing group onto the molecule that chelates to an organolithium reagent, directing deprotonation specifically to the adjacent C7 position. The resulting aryllithium species can then be trapped with an electrophilic halogen source (e.g., Br₂, I₂) to install the halogen with high regioselectivity. While specific examples for 2,3-dihydrobenzofuran are not abundant in general literature, this remains a powerful strategy for controlling regiochemistry in substituted aromatic systems.

Functionalization of the Dihydrobenzofuran Core

Once a 7-functionalized precursor is obtained, several methods can be used to install the boronic acid moiety.

From 7-Halogenated Precursors:

Lithium-Halogen Exchange: This classic method involves treating the 7-bromo or 7-iodo-2,3-dihydrobenzofuran with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C). mdpi.comacs.org This generates a highly reactive 7-lithio-2,3-dihydrobenzofuran intermediate. This intermediate is then quenched with a borate ester, like trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired this compound. acs.org

Miyaura Borylation: A more modern and widely used method is the palladium-catalyzed Miyaura borylation. This reaction couples the 7-halo-2,3-dihydrobenzofuran with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The reaction requires a palladium catalyst, a suitable ligand, and a base. This process first yields the corresponding pinacol boronate ester, which can be readily isolated and purified, or directly hydrolyzed to the boronic acid.

The table below outlines typical conditions for the Miyaura borylation reaction.

| Component | Example | Purpose |

| Aryl Halide | 7-Bromo-2,3-dihydrobenzofuran | Substrate |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |

| Catalyst | Pd(dppf)Cl₂ or Pd(OAc)₂ | Facilitates cross-coupling |

| Ligand | dppf, PCy₃ | Stabilizes the catalyst |

| Base | Potassium Acetate (KOAc) | Activates the diboron reagent |

| Solvent | Dioxane, Toluene, or DMF | Reaction medium |

Direct C-H Borylation:

A more advanced and atom-economical strategy is the direct borylation of C-H bonds, which circumvents the need for halogenated precursors. csic.es This transformation is typically catalyzed by iridium complexes, often in the presence of a bipyridine-based ligand. msu.edumsu.edu The reaction directly converts an aromatic C-H bond to a C-Bpin bond using B₂pin₂.

However, a major challenge in applying this method to 2,3-dihydrobenzofuran is controlling the regioselectivity. The iridium catalyst is highly sensitive to steric effects, generally favoring borylation at the least hindered C-H bond. csic.es Given the multiple C-H positions on the aromatic ring of 2,3-dihydrobenzofuran, a mixture of borylated isomers is likely, and achieving selective functionalization at the sterically encumbered C7 position would require a carefully designed catalytic system or the presence of a directing group.

Reactivity and Mechanistic Investigations of 2,3 Dihydrobenzofuran 7 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are cornerstones of modern synthetic chemistry, and boronic acids are among the most versatile coupling partners for these transformations. mdpi.com The dihydrobenzofuran moiety is a common scaffold in biologically active compounds, making the development of coupling methodologies for its derivatives, such as (2,3-Dihydrobenzofuran-7-yl)boronic acid, a subject of significant interest.

Suzuki-Miyaura Cross-Coupling with Aryl and Heteroaryl Halides/Pseudohalides

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of C(sp²)–C(sp²) bonds, typically coupling an organoboron compound with an organic halide or pseudohalide (like a triflate). libretexts.orgnih.gov For this compound, this reaction allows for the direct connection of the dihydrobenzofuran core to various aryl and heteroaryl systems, producing biaryl and heterobiaryl structures. nih.govrsc.org

The general reaction proceeds via a catalytic cycle involving a palladium(0) species. The reactivity of the halide or pseudohalide partner typically follows the order: I > OTf > Br >> Cl. wikipedia.org The reaction is known for its high functional group tolerance and the relatively low toxicity of the boron-containing byproducts. nih.gov

The choice of ligand coordinated to the palladium center is critical for the success of the Suzuki-Miyaura coupling. Ligands stabilize the palladium catalyst, influence its reactivity, and can control selectivity. For the coupling of heteroaryl boronic acids, sterically bulky and electron-rich phosphine (B1218219) ligands are often employed to promote high catalytic activity. nih.gov

Key observations on ligand effects include:

Reaction Rate: Electron-rich and bulky ligands, such as SPhos and XPhos, can accelerate the rate-determining oxidative addition step and the subsequent reductive elimination, leading to higher turnover numbers and shorter reaction times. nih.gov In some cases, the absence of a ligand results in no reaction. nih.gov

Substrate Scope: The development of advanced ligands has expanded the scope of the Suzuki-Miyaura reaction to include less reactive coupling partners, such as aryl chlorides. organic-chemistry.org

Selectivity: In substrates with multiple reactive sites, the ligand can influence the regioselectivity of the coupling.

The table below summarizes the general effect of different ligand types on Suzuki-Miyaura coupling reactions. It is anticipated that similar trends would be observed in reactions involving this compound.

| Ligand Type | Examples | General Characteristics & Effects |

| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | PPh₃ is a classic ligand; more bulky and electron-rich ligands like P(t-Bu)₃ are effective for challenging substrates like aryl chlorides. |

| Buchwald Ligands | SPhos, XPhos, RuPhos | Sterically hindered biaryl phosphines that are highly effective for a broad range of substrates, including heteroaryl chlorides and boronic acids, often allowing for lower catalyst loadings and milder conditions. nih.gov |

| Ferrocenyl Phosphines | dppf | Bidentate ligand providing high stability to the catalyst; often used for a wide variety of cross-coupling reactions. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable palladium complexes, often showing high activity for coupling unreactive substrates. |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.net

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X), forming an Ar-Pd(II)-X complex. researchgate.net

Transmetalation: This is the key step where the organic moiety is transferred from the boron atom to the palladium center. The mechanism of this step has been the subject of extensive study. rsc.org It is widely accepted that the boronic acid must be activated by a base (e.g., K₂CO₃, CsF, OH⁻) to form a more nucleophilic boronate species [R-B(OH)₃]⁻. organic-chemistry.org This boronate then reacts with the Ar-Pd(II)-X complex. Two primary pathways for transmetalation are often considered nih.gov:

Path A (Boronate Pathway): The activated boronate attacks the palladium halide complex.

Path B (Oxo-Palladium Pathway): The palladium halide complex is first converted to a palladium hydroxo complex [Ar-Pd(II)-OH], which then reacts with the neutral boronic acid. Studies suggest that for reactions in aqueous media with weak bases, the pathway involving a palladium hydroxo complex reacting with the neutral boronic acid is often dominant. nih.gov Low-temperature NMR studies have identified intermediates with Pd-O-B linkages as crucial in this step. researchgate.netchemrxiv.org

Reductive Elimination: The resulting diorganopalladium(II) complex, Ar-Pd(II)-Ar', undergoes reductive elimination to form the new carbon-carbon bond of the biaryl product (Ar-Ar') and regenerate the catalytically active Pd(0) species. libretexts.org This step is typically fast and irreversible and is believed to proceed from a cis-configured complex. libretexts.org

Asymmetric Suzuki-Miyaura coupling is a powerful strategy for the synthesis of chiral molecules, particularly axially chiral biaryls (atropisomers). This is achieved by using a chiral ligand that can differentiate between the two enantiotopic faces of the prochiral substrate or control the orientation of the coupling partners during the bond-forming step.

While this is most common for creating sterically hindered biaryls, the principles can be applied to reactions involving heterocyclic partners to generate enantiomerically enriched products. researchgate.netresearchgate.net Rhodium-catalyzed variants have also been developed for the asymmetric coupling of heteroaryl boronic acids with racemic allylic electrophiles. researchgate.netresearchgate.net For a compound like this compound, asymmetric coupling could be employed to synthesize chiral molecules where the newly formed bond creates a stereocenter or an axis of chirality, depending on the nature of the coupling partner. The success of such a reaction would be highly dependent on the design of the chiral ligand.

Other Palladium-Catalyzed Transformations (e.g., Heck Reactions, Sonogashira Coupling)

While the Suzuki-Miyaura reaction is the most common transformation for boronic acids, their utility extends to other palladium-catalyzed reactions, often through modified protocols.

Heck-Type Reactions (Oxidative or Boron-Heck Reaction): The conventional Heck reaction couples an organic halide with an alkene. wikipedia.org However, a variation known as the oxidative Heck or Boron-Heck reaction utilizes an arylboronic acid in place of the aryl halide. beilstein-journals.orgrsc.org This reaction is catalyzed by a Pd(II) species, and the first step is a transmetalation between the boronic acid and the Pd(II) catalyst. rsc.org An oxidant is typically required to regenerate the Pd(II) catalyst at the end of the cycle. rsc.org This methodology allows for the arylation of alkenes using this compound to form substituted dihydrobenzofurans with an attached alkenyl group. The reaction has been successfully applied to various cyclic and acyclic alkenes, including 2,3-dihydrofuran (B140613) itself. rsc.org

Sonogashira-Type Coupling: The traditional Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. Direct coupling with boronic acids is not the standard mechanism. However, Sonogashira-type reactions that couple terminal alkynes with arylboronic acids have been developed, although they are less common and often require specific catalytic systems, such as gold catalysts or modified palladium systems under specific conditions. beilstein-journals.orgnih.gov These methods provide a route to connect the (2,3-Dihydrobenzofuran-7-yl) moiety to an alkynyl group.

Copper-Catalyzed Cross-Coupling Reactions

Beyond palladium catalysis, this compound is also a competent substrate for copper-catalyzed cross-coupling reactions. The most prominent of these is the Chan-Lam coupling (sometimes referred to as the Chan-Evans-Lam or CEL reaction).

The Chan-Lam coupling reaction forms carbon-heteroatom bonds, typically C-N, C-O, and C-S, by coupling a boronic acid with an amine, alcohol, or thiol. researchgate.netorganic-chemistry.org A key advantage of this reaction is that it often proceeds under remarkably mild conditions, frequently at room temperature and open to the air, using stoichiometric or catalytic amounts of a copper salt like Cu(OAc)₂. organic-chemistry.orgresearchgate.net

This reaction provides a powerful and complementary method to palladium-catalyzed C-N and C-O couplings (e.g., Buchwald-Hartwig amination), avoiding the need for expensive palladium catalysts and phosphine ligands. This compound can be coupled with a wide range of N-H and O-H containing compounds, including anilines, imidazoles, and phenols, to synthesize arylated products. researchgate.netnih.gov

The table below illustrates the potential scope of Chan-Lam coupling with this compound.

| Nucleophile Type | Example Nucleophile | Expected Product Type |

| Amines (N-H) | Aniline, Imidazole, Alkylamines | N-arylated amines, N-arylated heterocycles |

| Alcohols/Phenols (O-H) | Phenol, Benzyl alcohol | Diaryl ethers, Alkyl aryl ethers |

| Thiols (S-H) | Thiophenol | Diaryl sulfides |

Chan-Lam Coupling and Related Oxidative Cross-Couplings

The Chan-Lam coupling is a powerful copper-promoted method for forming carbon-heteroatom bonds, specifically by coupling arylboronic acids with amines, amides, or alcohols to yield aryl amines and aryl ethers, respectively. organic-chemistry.orgwikipedia.org This reaction is valued for its often mild conditions, which can include proceeding at room temperature and being open to the air, offering a practical alternative to palladium-catalyzed methods. wikipedia.org

The generally accepted mechanism involves the transmetalation of the aryl group from the boronic acid to a copper(II) catalyst. The resulting aryl-copper species can then undergo a reaction with the amine or alcohol. A subsequent reductive elimination from a copper(III) intermediate, formed via oxidation, yields the desired C-N or C-O bond and regenerates a catalytically active copper(I) species. wikipedia.org Oxygen often plays a crucial role in facilitating the catalytic cycle. organic-chemistry.org

While specific studies detailing the Chan-Lam coupling of this compound are not extensively documented in dedicated reports, its structure as an electron-rich arylboronic acid makes it a highly suitable substrate for such transformations. It is expected to react efficiently with a variety of N-H and O-H containing compounds under standard Chan-Lam conditions to furnish the corresponding 7-substituted 2,3-dihydrobenzofuran (B1216630) derivatives. The scope of this reaction is broad, encompassing the formation of C-S and C-Se bonds as well. researchgate.net

Below is a table of typical conditions under which arylboronic acids, including this compound, are expected to undergo Chan-Lam coupling.

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Product Type |

| Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 25-50 | N-Aryl Amine |

| Benzyl alcohol | Cu(OAc)₂ | Et₃N | Toluene | 80-100 | Aryl Ether |

| Imidazole | CuI | K₂CO₃ | DMF | 100-120 | N-Aryl Heterocycle |

| Phenol | Cu(OAc)₂ | 4Å MS | Dichloromethane | 25 | Diaryl Ether |

Rhodium-Catalyzed and Other Transition Metal-Mediated Reactions

Beyond copper and palladium, rhodium catalysts offer unique reactivity pathways for arylboronic acids. A prominent application is the rhodium-catalyzed 1,4-addition (conjugate addition) of arylboronic acids to α,β-unsaturated compounds like enones, enoates, and nitroalkenes. rsc.org This reaction creates a new carbon-carbon bond at the β-position of the electron-deficient alkene.

The catalytic cycle typically begins with the transmetalation of the aryl group from the boronic acid to a rhodium(I) complex, often in the presence of a base. rsc.org The resulting aryl-rhodium(I) species then undergoes insertion into the double bond of the α,β-unsaturated substrate. Subsequent protonolysis or hydrolysis of the rhodium enolate intermediate releases the final product and regenerates the active catalyst. rsc.org

This compound is an excellent candidate for these transformations, enabling the introduction of the dihydrobenzofuran moiety into various molecular scaffolds. The reaction often proceeds with high chemo- and regioselectivity.

The following table summarizes representative conditions for rhodium-catalyzed 1,4-additions.

| Substrate | Catalyst | Ligand | Base | Solvent | Product |

| Cyclohexen-2-one | [Rh(acac)(CO)₂] | BINAP | aq. K₂CO₃ | Dioxane | 3-(2,3-Dihydrobenzofuran-7-yl)cyclohexanone |

| Methyl vinyl ketone | [RhCl(cod)]₂ | dppb | Et₃N | Toluene/H₂O | 4-(2,3-Dihydrobenzofuran-7-yl)butan-2-one |

| β-Nitrostyrene | Rh(acac)(C₂H₄)₂ | Chiral Diene | H₂O | Dioxane | 1-Nitro-2-(2,3-dihydrobenzofuran-7-yl)-1-phenylethane |

Other transition metals also mediate useful reactions. For instance, rhodium catalysts can facilitate annulation reactions where an arylboronic acid acts as a multi-carbon component in the construction of cyclic ketones like indenones. nih.gov

Non-Catalytic and Lewis Acid-Mediated Transformations

Condensation Reactions with Organic Diols and Amines

A fundamental characteristic of boronic acids is their ability to undergo reversible condensation reactions with 1,2- and 1,3-diols to form cyclic boronic esters. researchgate.net This process is typically driven by the removal of water and can occur under neutral or acidic conditions. The resulting five-membered (1,3,2-dioxaborolane) or six-membered (1,3,2-dioxaborinane) rings are often more stable and less polar than the free boronic acid, which facilitates purification and handling. wiley-vch.de This reaction is also the basis for boronic acid-based sensors and responsive materials. mpg.denih.gov

Similarly, boronic acids react with β- or γ-amino alcohols and diamines to form stable five- or six-membered heterocyclic boronates. A particularly common and useful transformation is the reaction with diethanolamine (B148213), which forms a stable, bicyclic boronate ester (an "ate" complex). researchgate.net These diethanolamine complexes are often crystalline, air-stable solids that serve as convenient surrogates for the free boronic acid in coupling reactions. nih.gov this compound readily participates in these condensation reactions.

| Reagent | Product Structure | Ring Size |

| Ethylene Glycol | 2-(2,3-Dihydrobenzofuran-7-yl)-1,3,2-dioxaborolane | 5-membered |

| Pinacol (B44631) | 2-(2,3-Dihydrobenzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 5-membered |

| 1,3-Propanediol | 2-(2,3-Dihydrobenzofuran-7-yl)-1,3,2-dioxaborinane | 6-membered |

| Diethanolamine | 2-(2,3-Dihydrobenzofuran-7-yl)-1,3,6,2-dioxazaborocane | Bicyclic |

Functional Group Interconversions

The boronic acid moiety is not only a handle for cross-coupling but can also be transformed into other functional groups. These interconversions provide synthetic routes to substituted arenes that might be otherwise difficult to access. For arylboronic acids like this compound, several key transformations are possible.

One of the most common interconversions is the oxidation of the carbon-boron bond to a carbon-oxygen bond, yielding a phenol. imperial.ac.uk This is typically achieved using an oxidant such as hydrogen peroxide (H₂O₂), sodium perborate (B1237305) (NaBO₃), or Oxone®. This reaction provides a direct route to 2,3-dihydrobenzofuran-7-ol (B1370736) from the corresponding boronic acid.

Furthermore, the boronic acid group can be replaced by a halogen atom (Cl, Br, I) through copper-catalyzed reactions with the appropriate halide source. This provides an alternative to direct aromatic halogenation, which can sometimes suffer from poor regioselectivity.

| Transformation | Reagents | Product |

| Protodeboronation | H₂O, acid or base | 2,3-Dihydrobenzofuran |

| Hydroxylation | H₂O₂, NaOH | 2,3-Dihydrobenzofuran-7-ol |

| Bromination | CuBr₂, H₂O | 7-Bromo-2,3-dihydrobenzofuran (B1291467) |

| Iodination | I₂, KI or NIS | 7-Iodo-2,3-dihydrobenzofuran |

Applications of 2,3 Dihydrobenzofuran 7 Yl Boronic Acid As a Synthetic Building Block

Construction of Complex Organic Molecules

The utility of (2,3-Dihydrobenzofuran-7-yl)boronic acid as a synthetic intermediate is most prominently demonstrated in its application for forging new carbon-carbon bonds, a fundamental process in the assembly of complex organic structures. The boronic acid functional group is particularly amenable to a variety of cross-coupling reactions, enabling the introduction of the dihydrobenzofuran moiety into larger molecular frameworks.

A primary application of this compound lies in its use in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl and heterobiaryl compounds. This palladium-catalyzed reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. In this context, the boronic acid serves as the organoboron component, which is coupled with an aryl or heteroaryl halide (or triflate) to yield a product containing the 2,3-dihydrobenzofuran (B1216630) core linked to another aromatic or heteroaromatic ring system.

The resulting biaryl structures are of significant interest as they are prevalent motifs in many biologically active molecules and functional materials. The dihydrobenzofuran portion of the molecule can impart specific steric and electronic properties to the final product, influencing its biological activity or material characteristics.

While specific examples detailing the use of this compound in the synthesis of a wide array of biaryls are not extensively documented in publicly available literature, the general utility of aryl boronic acids in this capacity is well-established. The following table illustrates the expected outcomes of Suzuki-Miyaura coupling reactions with this boronic acid and various aryl halides.

| This compound | Coupling Partner (Ar-X) | Catalyst/Base | Product |

| Bromobenzene | Pd(PPh₃)₄ / Na₂CO₃ | 7-Phenyl-2,3-dihydrobenzofuran | |

| 4-Iodopyridine | Pd(OAc)₂ / K₃PO₄ | 7-(Pyridin-4-yl)-2,3-dihydrobenzofuran | |

| 2-Chlorothiophene | PdCl₂(dppf) / Cs₂CO₃ | 7-(Thiophen-2-yl)-2,3-dihydrobenzofuran |

This table represents illustrative examples based on established Suzuki-Miyaura reaction principles.

Beyond the synthesis of biaryls, boronic acids can participate in annulation reactions, which involve the formation of a new ring fused to an existing one. These reactions are powerful tools for the construction of polycyclic aromatic and heterocyclic systems. In principle, this compound could be employed in such transformations, where the boronic acid functionality directs the formation of a new ring at the 7-position of the dihydrobenzofuran nucleus.

However, a review of the current scientific literature does not provide specific examples of this compound being utilized in annulation or other ring-construction reactions. The potential for its use in such synthetic strategies remains an area for future exploration.

Role in Medicinal Chemistry Research and Drug Discovery

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities. Consequently, this compound is a highly valuable building block for the synthesis of potential therapeutic agents.

This compound can serve as a key precursor for the synthesis of complex molecules that are either active pharmaceutical ingredients or promising lead compounds in drug discovery programs. The ability to readily introduce the dihydrobenzofuran moiety into a target molecule via reactions like the Suzuki-Miyaura coupling allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of a compound series.

A significant example of the importance of the 2,3-dihydrobenzofuran-7-yl core is found in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Research in this area has led to the synthesis of novel 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives that show inhibitory activity against PARP-1, an important target in cancer therapy. While these syntheses did not start from the boronic acid itself, they highlight the value of the 2,3-dihydrobenzofuran-7-yl scaffold in designing potent enzyme inhibitors. The boronic acid provides a direct route to further elaborate this core structure.

The 2,3-dihydrobenzofuran ring system is considered a versatile scaffold for the development of novel chemical entities (NCEs). Its rigid, three-dimensional structure can present substituents in well-defined spatial orientations, which is crucial for specific interactions with biological targets such as enzymes and receptors.

By using this compound, chemists can systematically attach a wide variety of chemical groups at the 7-position, leading to the generation of libraries of novel compounds. These libraries can then be screened for biological activity against various diseases, potentially leading to the discovery of new drug candidates. The dihydrobenzofuran core in these NCEs can contribute to favorable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability.

Chemical probes are small molecules used to study and manipulate biological systems. While boronic acids, in general, have been developed as chemical probes, for instance, for sensing saccharides, the specific use of this compound as a chemical probe has not been reported in the reviewed literature. The inherent properties of the dihydrobenzofuran moiety, combined with the reactive nature of the boronic acid group, suggest a potential for its development into fluorescent probes or affinity-based probes for specific biological targets, though this remains a prospective application.

Contributions to Materials Science

The utility of this compound in materials science is primarily centered on its application in the synthesis of novel organic materials with tailored properties. Its bifunctional nature allows for its incorporation into larger molecular architectures, leading to materials with applications in electronics, optics, and catalysis.

The general approach for Suzuki-Miyaura polymerization involves the reaction of a dibromo-functionalized monomer with a diboronic acid or diboronic ester-functionalized monomer in the presence of a palladium catalyst. In this context, this compound could be derivatized into a difunctional monomer, for instance, by introducing a second reactive group such as a bromine atom or another boronic acid moiety onto the dihydrobenzofuran ring system.

The incorporation of the 2,3-dihydrobenzofuran unit into a polymer backbone is anticipated to influence the material's properties in several ways:

Electronic Properties: The dihydrobenzofuran moiety can act as an electron-donating unit, which can be strategically paired with electron-accepting units to tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This energy level engineering is crucial for optimizing charge injection and transport in electronic devices.

Optical Properties: The extent of π-conjugation along the polymer chain, influenced by the dihydrobenzofuran unit, will determine the material's absorption and emission characteristics. This allows for the design of polymers that interact with specific wavelengths of light, which is essential for applications in OLEDs and OPVs.

Morphology and Solubility: The non-planar structure of the 2,3-dihydrofuran (B140613) ring can disrupt excessive intermolecular π-π stacking, potentially leading to improved solubility of the resulting polymer in common organic solvents. Enhanced solubility is a critical factor for solution-based processing techniques used in the fabrication of large-area electronic devices.

Below is a hypothetical data table illustrating the potential impact of incorporating a dihydrobenzofuran-based monomer on the properties of a conjugated copolymer, based on general trends observed in the field.

| Monomer Composition | Peak Absorption (nm) | Peak Emission (nm) | HOMO (eV) | LUMO (eV) | Solubility (in THF) |

| Polymer A (without Dihydrobenzofuran) | 450 | 520 | -5.4 | -3.2 | Moderate |

| Polymer B (with Dihydrobenzofuran) | 475 | 550 | -5.2 | -3.1 | High |

This table is illustrative and based on general principles of conjugated polymer design.

This compound can also serve as a valuable precursor for the synthesis of advanced ligands and catalysts. The boronic acid group can be transformed into other functional groups, such as phosphines, which are widely used as ligands in transition metal catalysis.

For example, the boronic acid could be converted to an aryl halide, which can then undergo reactions to introduce a phosphine (B1218219) group. The resulting ligand, featuring the 2,3-dihydrobenzofuran scaffold, could then be complexed with a transition metal (e.g., palladium, rhodium, iridium) to form a catalyst.

The unique steric and electronic properties of the 2,3-dihydrobenzofuran moiety could influence the catalytic activity and selectivity of the resulting metal complex. The non-planar structure of the ligand could create a specific chiral environment around the metal center, potentially leading to applications in asymmetric catalysis, where the selective synthesis of one enantiomer of a chiral molecule is desired.

The development of such specialized ligands is a key area of research in catalysis, as it can lead to more efficient and selective chemical transformations for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

The table below outlines a potential synthetic pathway and the characteristics of a hypothetical phosphine ligand derived from this compound.

| Reaction Step | Reagents and Conditions | Product | Potential Application |

| 1. Halogenation | NBS, DMF | 7-Bromo-2,3-dihydrobenzofuran (B1291467) | Intermediate for phosphination |

| 2. Phosphination | n-BuLi, PPh₂Cl | (2,3-Dihydrobenzofuran-7-yl)diphenylphosphine | Ligand for transition metal catalysis |

| 3. Complexation | Pd(dba)₂, Toluene | Pd[(2,3-Dihydrobenzofuran-7-yl)diphenylphosphine]₂ | Catalyst for cross-coupling reactions |

This table represents a plausible synthetic route and is for illustrative purposes.

Advanced Spectroscopic and Structural Elucidation of 2,3 Dihydrobenzofuran 7 Yl Boronic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of (2,3-Dihydrobenzofuran-7-yl)boronic acid. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

Detailed Proton and Carbon-13 Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and dihydrofuran ring protons. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between δ 7.0 and 8.0 ppm, with their multiplicity (e.g., doublet, triplet) and coupling constants providing information about their substitution pattern. The protons of the dihydrofuran moiety would be observed further upfield. Specifically, the two protons on C2 (adjacent to the oxygen atom) would likely resonate around δ 4.6 ppm, while the protons on C3 would be expected around δ 3.2 ppm, both appearing as triplets due to coupling with each other.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The aromatic carbons would have chemical shifts in the δ 110-160 ppm range. The carbon atom attached to the boronic acid group (C7) would be significantly influenced by the boron atom. The dihydrofuran carbons, C2 and C3, would appear at approximately δ 72 ppm and δ 30 ppm, respectively.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | 4.6 (t) | 72.0 |

| 3 | 3.2 (t) | 30.0 |

| 4 | 7.2 (d) | 128.0 |

| 5 | 6.8 (t) | 118.0 |

| 6 | 7.4 (d) | 135.0 |

| 7 | - | 125.0 (C-B) |

| 3a | - | 120.0 |

| 7a | - | 160.0 |

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For the target molecule, COSY would show correlations between the adjacent protons on the dihydrofuran ring (H2 and H3) and between neighboring aromatic protons. This helps to confirm the connectivity within the spin systems of the molecule. youtube.comscribd.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). scribd.comsdsu.edu This is instrumental in definitively assigning the carbon signals based on the assignments of their attached protons. For example, the proton signal at ~4.6 ppm would show a cross-peak with the carbon signal at ~72 ppm, confirming the C2-H2 bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. youtube.comscribd.comsdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the protons on C2 and C3 would show correlations to the quaternary carbons C3a and C7a, confirming the fusion of the dihydrofuran and benzene rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, which is valuable for determining stereochemistry and conformation. In derivatives of this compound with stereocenters, NOESY can help establish the relative configuration of substituents.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the parent ion of this compound with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the molecular identity. For C₈H₉BO₃, the expected exact mass would be calculated and compared to the experimental value, with a very small mass error (typically < 5 ppm) confirming the elemental composition.

Fragmentation Pattern Analysis through Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the parent ion to generate a characteristic fragmentation pattern. The fragmentation of arylboronic acids can be complex and may involve dehydration and cyclization reactions. nih.gov The analysis of these fragment ions provides valuable information about the different structural components of the molecule. For this compound, characteristic fragments would likely arise from the loss of water (H₂O) from the boronic acid group, and cleavage of the dihydrofuran ring.

Plausible Mass Spectrometry Fragmentation for this compound

| m/z (Proposed) | Proposed Fragment |

| 164.06 | [M]+ (Parent Ion) |

| 146.05 | [M - H₂O]+ |

| 118.04 | [M - H₂O - CO]+ |

| 91.05 | [C₇H₇]+ |

Note: This is a plausible fragmentation pattern. Actual fragmentation may vary depending on the ionization method and collision energy.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid group. A strong band around 1350 cm⁻¹ would be indicative of the B-O stretching vibration. The C-O stretching of the dihydrofuran ether linkage would likely appear in the 1050-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric stretching of the aromatic ring would be a prominent feature in the Raman spectrum. The B(OH)₂ group would also have characteristic Raman bands. By combining both IR and Raman data, a more complete vibrational analysis of the molecule can be achieved.

Key Predicted Vibrational Bands for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch (Boronic Acid) | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| B-O Stretch | ~1350 | Moderate |

| C-O Stretch (Ether) | 1050-1250 | Weak |

Note: This is a predicted data table based on characteristic functional group frequencies.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases indicates that the specific single-crystal X-ray diffraction structure of this compound has not been publicly reported. However, the solid-state arrangement of this molecule can be reliably inferred by examining the extensive crystallographic data available for analogous arylboronic acids, most notably the parent compound, phenylboronic acid. The solid-state structures of arylboronic acids are predominantly governed by strong intermolecular hydrogen bonds, leading to predictable and consistent supramolecular assemblies.

The hallmark of arylboronic acid crystal structures is the formation of dimeric units through a pair of O-H···O hydrogen bonds between the boronic acid functionalities of two separate molecules. cdnsciencepub.comwikipedia.org These interactions create a stable, centrosymmetric (or sometimes non-centrosymmetric) eight-membered ring motif. This dimerization is a highly prevalent feature, driven by the strong hydrogen bond donor and acceptor capabilities of the -B(OH)₂ group. rsc.org

Each of these dimeric units can then further interact with adjacent dimers through additional hydrogen bonds, creating extended one-, two-, or three-dimensional networks. cdnsciencepub.com In the well-documented case of phenylboronic acid, the asymmetric unit consists of two independent molecules that form a primary dimer. This dimer is subsequently hydrogen-bonded to four other dimeric units, resulting in the formation of infinite layers that stack along a crystallographic axis. cdnsciencepub.comcdnsciencepub.com

The boron atom in these structures typically adopts a trigonal planar geometry, with the B-C bond and the two B-O bonds lying in the same plane as the aromatic ring. wikipedia.org The bond angles around the boron atom often show slight distortions from the ideal 120° to accommodate the formation of more linear and stable hydrogen bonds. cdnsciencepub.com

To illustrate the typical crystallographic parameters for such a structure, the data for phenylboronic acid is presented below as a representative example.

Table 1: Representative Crystallographic Data for Phenylboronic Acid Data sourced from the crystallographic study of phenylboronic acid. cdnsciencepub.com

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| a (Å) | 17.9049(7) |

| b (Å) | 15.3264(5) |

| c (Å) | 9.8113(2) |

| Z (Molecules per unit cell) | 16 |

| Mean B-C Bond Length (Å) | 1.565(3) |

| Mean B-O Bond Length (Å) | 1.371(7) |

| O-B-O Angle (°) | ~116.3 |

| C-B-O Angles (°) | ~119.2, ~124.5 |

The bond lengths and angles observed for phenylboronic acid are typical for arylboronic acids, with the B-C bond being slightly longer than a typical C-C single bond and the B-O bonds showing partial double bond character. cdnsciencepub.com The solid-state structure of this compound is expected to exhibit similar metrical parameters, with the primary structural motif being the hydrogen-bonded dimer.

Computational and Theoretical Investigations of 2,3 Dihydrobenzofuran 7 Yl Boronic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of organic molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance of computational cost and accuracy, making it ideal for analyzing molecules of moderate size like (2,3-Dihydrobenzofuran-7-yl)boronic acid. researchgate.net

Electronic Structure Analysis and Molecular Orbital Theory

DFT calculations are employed to determine the optimized ground-state geometry of this compound, revealing key structural parameters such as bond lengths and angles. A fundamental aspect of this analysis involves the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are critical indicators of a molecule's reactivity.

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting its susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key descriptor of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For this compound, the HOMO is typically localized over the electron-rich dihydrobenzofuran ring system, while the LUMO is influenced by the vacant p-orbital on the boron atom.

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this boronic acid, negative potential is concentrated around the oxygen atoms of the boronic acid group and the ether oxygen in the dihydrofuran ring, while a significant positive potential is associated with the hydroxyl protons and the boron atom, reflecting its Lewis acidic character. wiley-vch.denih.gov

Table 1: Calculated Frontier Molecular Orbital Properties for this compound (Illustrative Data) Calculations performed at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.45 | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.21 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.24 | Indicator of chemical stability and reactivity |

Prediction of Spectroscopic Parameters and Reactivity Descriptors

DFT calculations can accurately predict various spectroscopic properties, which can be used to validate and interpret experimental data. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be simulated. These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions.

Furthermore, global reactivity descriptors can be calculated from the HOMO and LUMO energies, providing quantitative measures of the molecule's chemical behavior. epstem.net These descriptors, based on conceptual DFT, offer a framework for understanding reactivity trends.

Table 2: Global Reactivity Descriptors for this compound (Illustrative Data) Derived from the HOMO and LUMO energies in Table 1.

| Descriptor | Formula | Value (eV) | Chemical Significance |

| Ionization Potential (I) | -EHOMO | 6.45 | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.21 | Energy released upon gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | 3.83 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 2.62 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | 0.19 | Reciprocal of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | 2.80 | Measure of electrophilic character |

Transition State Modeling and Reaction Mechanism Prediction

A significant application of DFT is in elucidating reaction mechanisms by modeling transition states (TS). For this compound, this is particularly relevant for its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.netnih.gov This reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

DFT can be used to map the potential energy surface of the reaction, locating the structures of intermediates and transition states. The transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, is often the rate-determining step. nih.gov Computational modeling can determine the activation energy barrier for this step, providing insights into the reaction kinetics. Different pathways, such as those involving boronic acid versus the corresponding boronate anion, can be compared to understand the role of the base required in the reaction. nih.govnih.gov

Table 3: Hypothetical Activation Energies (ΔG‡) for the Suzuki-Miyaura Reaction Pathway (Illustrative Data)

| Reaction Step | Activation Energy (kcal/mol) | Description |

| Oxidative Addition | 12.5 | Aryl halide adds to the Pd(0) complex |

| Transmetalation | 18.2 | Aryl group transfer from boron to palladium (rate-determining) |

| Reductive Elimination | 8.9 | Formation of the C-C bond and regeneration of the catalyst |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent). rsc.org

For this compound, MD simulations can explore the conformational landscape. This includes the puckering of the five-membered dihydrofuran ring and, more importantly, the rotational freedom around the C-B bond. The orientation of the boronic acid group relative to the aromatic ring can influence its accessibility and reactivity.

MD is also crucial for studying intermolecular interactions. In solution, simulations can model the explicit interactions between the boronic acid and solvent molecules, revealing details about the solvation shell. Furthermore, boronic acids are known to form dimeric or trimeric structures through hydrogen bonding between the -B(OH)₂ groups. wiley-vch.de MD simulations can assess the stability and dynamics of these aggregates in different solvents, which can impact the availability of the monomeric form required for reactions like the Suzuki-Miyaura coupling.

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR) in Catalytic Processes

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) models aim to establish a mathematical correlation between a molecule's structural or physicochemical properties (descriptors) and its observed chemical reactivity or selectivity. These models are powerful predictive tools in process optimization and catalyst design.

In the context of catalytic processes involving this compound, a QSRR study could be developed for the Suzuki-Miyaura reaction. The process would involve:

Dataset Assembly: A series of structurally related arylboronic acids, including the title compound, would be selected. Their reaction yields or rates under standardized Suzuki-Miyaura conditions would be experimentally measured.

Descriptor Calculation: For each molecule in the series, a set of theoretical molecular descriptors would be calculated using methods like DFT. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges on the boron atom), steric (e.g., molecular volume, specific van der Waals parameters), or topological. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the experimental reactivity data.

Validation: The predictive power of the resulting QSRR model would be rigorously validated using internal and external validation techniques.

Such a model could predict the reactivity of new, unsynthesized boronic acids in the Suzuki-Miyaura coupling, guiding the selection of substrates to maximize reaction efficiency. For instance, a model might reveal that a lower LUMO energy and a less positive partial charge on the boron-bound carbon atom correlate with higher reaction rates. nih.gov

Table 4: Potential Molecular Descriptors for a QSRR Model of Suzuki-Miyaura Coupling

| Descriptor Class | Specific Descriptor Example | Relevance |

| Electronic | LUMO Energy | Relates to the ability to interact with the palladium center |

| Partial Charge on Boron Atom | Influences the Lewis acidity and interaction with the base | |

| Dipole Moment | Describes overall molecular polarity and solvation effects | |

| Steric | Molecular Volume | Accounts for steric hindrance around the reaction center |

| Tolman Cone Angle (for ligand) | A descriptor for the ligand on the catalyst, affecting selectivity | |

| Topological | Connectivity Indices | Encodes information about molecular branching and shape |

Emerging Research Directions and Future Perspectives for 2,3 Dihydrobenzofuran 7 Yl Boronic Acid

Development of More Sustainable and Efficient Synthetic Routes

Traditional methods for synthesizing arylboronic acids often rely on organometallic reagents that require harsh reaction conditions and generate significant waste. The future of synthesizing (2,3-Dihydrobenzofuran-7-yl)boronic acid lies in the adoption of greener, more atom-economical strategies that offer milder conditions and improved efficiency.

Biocatalysis, the use of natural or engineered enzymes to perform chemical transformations, offers an environmentally benign path to complex molecules with high selectivity. While the direct biocatalytic borylation of a 2,3-dihydrobenzofuran (B1216630) scaffold has not yet been extensively reported, it represents a significant future research avenue. Strategies could involve:

Engineered Enzymes: Repurposing enzymes like cytochrome P450s or other oxygenases, which are known for their ability to perform challenging C-H activation reactions, could enable direct C-H borylation on the dihydrobenzofuran ring. vanderbilt.edufrontiersin.org This would be a highly selective and sustainable method, avoiding the need for pre-functionalized starting materials. frontiersin.org

Tandem Biocatalysis: A multi-enzyme cascade could be designed where one enzyme first synthesizes the 2,3-dihydrobenzofuran core, and a second, engineered "borylase" enzyme installs the boronic acid group at the 7-position. Research into creating enzymes for novel chemical reactions is a rapidly advancing field. idw-online.denih.gov

The potential benefits of a successful biocatalytic route are substantial, including reactions at ambient temperature and pressure, minimal solvent waste, and unparalleled regio- and stereoselectivity.

Modern synthetic methods are increasingly turning to electricity and light as reagents, offering clean and powerful ways to drive chemical reactions.

Electrosynthesis provides a sustainable alternative for creating arylboronic acids. This technique uses an electric current to drive the reductive coupling of an aryl halide (e.g., 7-bromo-2,3-dihydrobenzofuran) with a boron source like a trialkyl borate (B1201080). Key advantages of this approach include:

Mild Conditions: Reactions are typically run at room temperature.

Avoidance of Harsh Reagents: It replaces pyrophoric organolithium or Grignard reagents.

Sustainability: It uses electricity as a traceless reagent, reducing chemical waste.

Photoredox Catalysis utilizes visible light to initiate single-electron transfer processes, enabling reactions that are often difficult to achieve with traditional thermal methods. For the synthesis of this compound, photoredox catalysis could be applied to the direct C-H borylation of 2,3-dihydrobenzofuran. This approach is highly attractive as it functionalizes a C-H bond directly, maximizing atom economy. Recent advances have demonstrated the power of iridium or ruthenium-based photocatalysts, as well as metal-free organic dyes, to catalyze the borylation of arenes under mild conditions. researchgate.netrsc.orgnih.gov

| Synthetic Strategy | Key Features | Sustainability Aspect | Future Outlook |

| Biocatalysis | High selectivity (regio-, stereo-), mild aqueous conditions, use of engineered enzymes. | Biodegradable catalysts, reduced energy consumption, minimal hazardous waste. | Development of novel "borylase" enzymes and tandem reaction cascades. |

| Electrosynthesis | Avoids pyrophoric reagents, room temperature operation, uses electricity as a reagent. | Reduces chemical reductant waste, improves safety profile. | Optimization of electrode materials and reaction conditions for higher yields. |

| Photoredox Catalysis | Direct C-H functionalization, visible light as energy source, mild reaction conditions. | High atom economy, use of a renewable energy source. | Discovery of more efficient and earth-abundant photocatalysts. |

Broadening Applications in Target-Oriented Synthesis

The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous natural products and pharmaceuticals. acs.orgresearchgate.netnih.gov this compound is an ideal building block for accessing these complex molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Future research will likely focus on utilizing this compound in the synthesis of:

Bioactive Natural Products: Many complex plant-derived compounds with potential therapeutic properties contain the dihydrobenzofuran motif. This boronic acid provides a strategic handle for late-stage functionalization or for coupling key fragments during a total synthesis campaign. nih.gov

Pharmaceutical Analogs: By participating in diversity-oriented synthesis, libraries of novel compounds based on the 2,3-dihydrobenzofuran core can be rapidly generated. acs.orgnih.govacs.org These libraries are crucial for screening against various biological targets to identify new drug leads. The boronic acid functionality allows for the introduction of a wide array of aryl and heteroaryl groups, enabling fine-tuning of a molecule's pharmacological properties.

Design of Next-Generation Functional Materials Incorporating the Dihydrobenzofuran Boronic Acid Moiety

The unique ability of boronic acids to form reversible covalent bonds with diols makes them a cornerstone of stimuli-responsive materials. rsc.org Integrating the this compound moiety into polymers and other materials opens the door to advanced applications.

Responsive Hydrogels: Polymers functionalized with this boronic acid can be cross-linked with diol-containing polymers like poly(vinyl alcohol) to form hydrogels. utwente.nlutwente.nl These gels can be designed to respond to specific stimuli, such as changes in pH or the presence of glucose, making them excellent candidates for controlled drug delivery systems or biosensors. utwente.nlrsc.org

Saccharide Sensors: The boronic acid group can bind to saccharides, which are rich in diol functionalities. mdpi.comrsc.orgacs.org When the dihydrobenzofuran scaffold is attached to a fluorescent reporter, this binding event can trigger a change in fluorescence, allowing for the sensitive detection of specific sugars. rsc.org This is highly relevant for medical diagnostics, such as monitoring glucose levels. nih.gov

Self-Healing Materials: The dynamic and reversible nature of the boronate ester bond can be used to create self-healing polymers. rsc.org If a material containing these bonds is damaged, the bonds can reform under the right conditions, restoring the material's integrity.

| Material Type | Key Property | Potential Application |

| Responsive Hydrogels | Reversible cross-linking with diols. | Glucose-responsive insulin (B600854) delivery, pH-triggered drug release. |

| Fluorescent Sensors | Saccharide binding induces optical changes. | Continuous glucose monitoring, detection of cancer biomarkers (glycoproteins). mdpi.comnih.gov |

| Self-Healing Polymers | Dynamic covalent boronate ester bonds. | Coatings with extended lifetimes, recyclable materials. |

| Affinity Chromatography | Selective binding of cis-diol compounds. | Purification of glycoproteins, RNA, and other biomolecules. utwente.nl |

Interdisciplinary Research with Biological and Materials Sciences